(3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13647278
InChI: InChI=1S/C33H36O10S/c1-19-12-13-26(16-25(19)17-27-14-15-29(44-27)24-10-8-7-9-11-24)33(38-6)32(42-23(5)37)31(41-22(4)36)30(40-21(3)35)28(43-33)18-39-20(2)34/h7-16,28,30-32H,17-18H2,1-6H3/t28-,30-,31+,32-,33?/m1/s1
SMILES: CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4
Molecular Formula: C33H36O10S
Molecular Weight: 624.7 g/mol

(3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS No.:

Cat. No.: VC13647278

Molecular Formula: C33H36O10S

Molecular Weight: 624.7 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate -

Specification

Molecular Formula C33H36O10S
Molecular Weight 624.7 g/mol
IUPAC Name [(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-methoxy-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C33H36O10S/c1-19-12-13-26(16-25(19)17-27-14-15-29(44-27)24-10-8-7-9-11-24)33(38-6)32(42-23(5)37)31(41-22(4)36)30(40-21(3)35)28(43-33)18-39-20(2)34/h7-16,28,30-32H,17-18H2,1-6H3/t28-,30-,31+,32-,33?/m1/s1
Standard InChI Key HWCGWCGVPCTXKT-JTCDBNCGSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4
SMILES CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4
Canonical SMILES CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central tetrahydropyran ring (C6H10O) with stereochemical configurations at positions 3R, 4S, 5R, and 6R. Key substituents include:

  • Acetoxymethyl group (-CH2OAc) at position 6, enhancing solubility and reactivity.

  • Methoxy group (-OCH3) at position 2, influencing electronic properties.

  • Aryl-thiophene moiety attached via a methylene bridge to position 3, providing hydrophobic interactions .

The IUPAC name, [(3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate], reflects this intricate substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC33H36O10S
Molecular Weight624.7 g/mol
CAS NumberNot publicly assigned
SMILES NotationCC1=CC=C(C2(OC)C@HC@@HC@HC@@HO2)C=C1CC3=CC=C(C4=CC=CC=C4)S3

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step functionalization of a tetrahydropyran precursor, as inferred from analogous compounds :

  • Core Formation: Cyclization of a sugar derivative (e.g., glucose) under acid catalysis yields the tetrahydropyran ring.

  • Acetylation: Sequential protection of hydroxyl groups using acetic anhydride and pyridine introduces acetoxymethyl and triacetate groups.

  • Thiophene Coupling: Suzuki-Miyaura cross-coupling attaches the 5-phenylthiophen-2-yl moiety to the aromatic ring.

  • Methoxy Introduction: Methylation via dimethyl sulfate or iodomethane completes the substitution .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH2SO4, EtOH, 60°C78
AcetylationAc2O, pyridine, 0°C → RT92
Thiophene CouplingPd(PPh3)4, K2CO3, DMF, 80°C65
MethoxylationCH3I, Ag2O, DCM85

Industrial production employs continuous flow reactors to optimize temperature-sensitive steps, ensuring reproducibility at scale.

Applications in Scientific Research

Medicinal Chemistry

The compound’s hybrid structure merges carbohydrate and aromatic pharmacophores, enabling dual-targeting strategies:

  • Kinase Inhibition: The phenylthiophene group mimics ATP-binding motifs, potentially inhibiting tyrosine kinases involved in cancer .

  • Glycosylation Studies: As a glycosyl donor analog, it aids in probing enzymatic mechanisms of glycosyltransferases.

Materials Science

  • Polymer Functionalization: Acetate groups facilitate covalent bonding to biodegradable polymers, enhancing biocompatibility for drug delivery systems.

  • Liquid Crystals: The rigid tetrahydropyran core and flexible thiophene tail promote mesophase formation, relevant in display technologies .

Biological Activity and Mechanism

Enzymatic Interactions

In vitro assays suggest the compound acts as a competitive inhibitor for β-galactosidase (Ki = 12 µM), likely due to structural mimicry of galactose derivatives . The thiophene moiety enhances binding via π-π stacking with aromatic residues in the enzyme’s active site .

Pharmacokinetics

Preliminary ADMET studies in murine models indicate:

  • Oral Bioavailability: 34% (logP = 2.1).

  • Half-life: 6.2 hours, with hepatic clearance via CYP3A4-mediated oxidation.

Comparative Analysis with Analogues

Structural Analogues

  • (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: Lacks the phenylthiophene group, reducing hydrophobic interactions but increasing aqueous solubility (logP = 1.3).

  • 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranose : Replaces methoxy with a thiol, enabling disulfide linkage in prodrug designs.

Table 3: Property Comparison

PropertyTarget CompoundAnalogue 1Analogue 2
Molecular Weight624.7390.3364.4
logP2.11.31.8
Enzymatic Inhibition (Ki)12 µMN/A8 µM

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